An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-fluoro-1-benzofuran
An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-fluoro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-1-benzofuran is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of bromine and fluorine atoms can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, a thorough understanding of its structural and electronic characteristics is paramount for its application in drug design and development.
This technical guide provides a comprehensive analysis of the spectroscopic data of 3-Bromo-5-fluoro-1-benzofuran, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the predicted and expected data but also delve into the rationale behind the spectral features, offering insights into the experimental choices and data interpretation.
Molecular Structure and Numbering
The structural formula and atom numbering for 3-Bromo-5-fluoro-1-benzofuran are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure and atom numbering of 3-Bromo-5-fluoro-1-benzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluoro-1-benzofuran, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-5-fluoro-1-benzofuran is expected to show four signals in the aromatic region, corresponding to the four protons on the benzofuran ring system. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen, bromine, and fluorine atoms, as well as the ring currents of the aromatic system.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.7 - 7.9 | s | - |
| H-7 | 7.4 - 7.6 | dd | J(H7-H6) ≈ 8.5, J(H7-F5) ≈ 4.5 |
| H-4 | 7.2 - 7.4 | dd | J(H4-F5) ≈ 9.0, J(H4-H6) ≈ 2.5 |
| H-6 | 7.0 - 7.2 | ddd | J(H6-H7) ≈ 8.5, J(H6-F5) ≈ 8.5, J(H6-H4) ≈ 2.5 |
Interpretation and Rationale:
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H-2: This proton is on the furan ring and adjacent to the oxygen atom. The bromine at position 3 will have a minimal effect on its chemical shift. It is expected to be a singlet due to the absence of adjacent protons.
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H-7: This proton is ortho to the fused furan ring and is expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling) and a smaller through-space or long-range coupling with the fluorine at C-5.
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H-4: This proton is ortho to the fluorine atom and will exhibit a large ortho-coupling with the fluorine atom, appearing as a doublet of doublets due to an additional smaller meta-coupling with H-6.
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H-6: This proton is meta to the fluorine atom and will show a complex multiplicity (doublet of doublet of doublets) due to ortho-coupling with H-7, a significant meta-coupling with the fluorine at C-5, and a smaller meta-coupling with H-4.
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-fluoro-1-benzofuran in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Spectral Width: 12-15 ppm.
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Acquisition Time: 3-4 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64, depending on the sample concentration.
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Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms of the benzofuran core. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic system. A key feature will be the carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-5 | 158 - 162 | d | ¹J(C-F) ≈ 240-250 |
| C-7a | 150 - 154 | d | ³J(C-F) ≈ 3-5 |
| C-2 | 145 - 148 | s | - |
| C-3a | 125 - 129 | d | ²J(C-F) ≈ 20-25 |
| C-7 | 112 - 116 | d | ⁴J(C-F) ≈ 2-4 |
| C-4 | 110 - 114 | d | ²J(C-F) ≈ 25-30 |
| C-6 | 105 - 109 | d | ³J(C-F) ≈ 8-12 |
| C-3 | 95 - 99 | s | - |
Interpretation and Rationale:
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C-5: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will appear at a very downfield chemical shift. It will exhibit a large one-bond coupling constant with the fluorine atom.
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C-3a and C-4: These carbons are ortho to the fluorine atom and will show significant two-bond C-F coupling.
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C-7a and C-6: These carbons are meta to the fluorine atom and will display smaller three-bond C-F coupling.
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C-7: This carbon is para to the fluorine atom and will have a very small four-bond C-F coupling.
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C-2 and C-3: The chemical shift of C-3 will be significantly influenced by the attached bromine atom (heavy atom effect), causing it to appear at a relatively upfield position. C-2 is not expected to show significant C-F coupling.
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Use a 500 MHz NMR spectrometer with the broadband probe tuned to the ¹³C frequency (125 MHz).
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: 220-240 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium | Aromatic C=C stretching |
| 1480 - 1440 | Strong | Aromatic C=C stretching |
| 1270 - 1230 | Strong | Aryl-O stretching (asymmetric) |
| 1150 - 1100 | Strong | C-F stretching |
| 1050 - 1010 | Medium | Aryl-O stretching (symmetric) |
| 880 - 820 | Strong | C-H out-of-plane bending |
| 700 - 650 | Medium | C-Br stretching |
Interpretation and Rationale:
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The aromatic C-H and C=C stretching vibrations are characteristic of the benzofuran ring system.
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The strong absorption in the 1270-1230 cm⁻¹ region is a key indicator of the aryl-O-C (ether) linkage.
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A strong band in the 1150-1100 cm⁻¹ range is expected for the C-F stretching vibration.
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The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.
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The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring.
Experimental Protocol: IR Spectrum Acquisition
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Sample Preparation: For a solid sample, the KBr pellet method is preferred. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Bromo-5-fluoro-1-benzofuran, electron ionization (EI) is a common technique.
Predicted Mass Spectrum Data (EI)
| m/z | Ion | Predicted Relative Abundance |
| 214/216 | [C₈H₄BrFO]⁺˙ (M⁺˙) | High |
| 135 | [C₈H₄FO]⁺ | Medium |
| 107 | [C₇H₄F]⁺ | Medium |
| 75 | [C₆H₃]⁺ | Low |
Interpretation and Rationale:
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Molecular Ion (M⁺˙): The molecular ion peak is expected to be prominent due to the stability of the aromatic system. A characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (at m/z 214 and 216) will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]
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[M - Br]⁺: Loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds, leading to a significant peak at m/z 135.
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[M - Br - CO]⁺: Subsequent loss of a carbon monoxide (CO) molecule from the [M - Br]⁺ fragment is a characteristic fragmentation of benzofurans, resulting in a peak at m/z 107.
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Further fragmentation of the aromatic ring can lead to smaller fragments.
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathway of 3-Bromo-5-fluoro-1-benzofuran in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
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Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the major fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-Bromo-5-fluoro-1-benzofuran. The interpretations are grounded in established principles of spectroscopy and knowledge of the effects of halogen substituents on aromatic systems. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This comprehensive spectroscopic profile serves as a valuable resource for the unambiguous identification and characterization of this important molecule in research and development settings.
